Methyl 3-hydrazinylpropanoate
Description
Methyl 3-hydrazinylpropanoate is a methyl ester derivative featuring a hydrazinyl (-NH-NH₂) group at the β-position of the propanoate backbone. For instance, ethyl and tert-butyl esters of 3-hydrazinylpropanoate (e.g., Ethyl 3-hydrazinylpropanoate hydrochloride, CAS 1216111-67-9) are widely used as intermediates in organic synthesis, particularly for constructing biheterocyclic systems and pharmaceutical precursors . The methyl ester variant is presumed to share similar reactivity, acting as a precursor for hydrazide formation through reactions with carbonyl compounds or heterocyclic moieties .
Key applications include:
- Intermediate for Biheterocycles: Analogous compounds, such as methyl 3-(pyrimidinyl)propanoate derivatives, react with hydrazine to yield hydrazides (e.g., products 19–21 in ), which serve as spacers in biheterocyclic systems .
Properties
IUPAC Name |
methyl 3-hydrazinylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)2-3-6-5/h6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPPJBVOSQGQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydrazinylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: Methyl acrylate is dissolved in an appropriate solvent, such as ethanol or methanol.
Addition of Hydrazine Hydrate: Hydrazine hydrate is slowly added to the solution while maintaining the temperature at around 0-5°C to control the exothermic reaction.
Reaction Progress: The mixture is stirred for several hours at room temperature to ensure complete reaction.
Isolation and Purification: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
Methyl 3-hydrazinylpropanoate reacts with aldehydes and ketones to form hydrazones, a reaction critical for synthesizing Schiff bases and heterocyclic precursors.
Reaction Conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: Piperidine or acetic acid
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Temperature: Reflux (70–80°C)
-
Time: 1–4 hours
Representative Examples :
Mechanism :
The hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form an imine intermediate, which tautomerizes to the hydrazone. Steric and electronic effects of substituents on the carbonyl compound influence reaction rates and yields.
Cyclization to Heterocycles
The compound serves as a precursor for pyrazole, triazole, and other nitrogen-containing heterocycles.
2.2. Triazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives produces 1,2,3-triazoles.
Acylation Reactions
The hydrazine moiety undergoes acylation with acid chlorides or anhydrides to form N-acyl derivatives.
Data Table :
| Acylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetyl chloride | Methyl 3-(N-acetylhydrazinyl)propanoate | 90 | |
| Benzoyl chloride | Methyl 3-(N-benzoylhydrazinyl)propanoate | 88 |
Conditions :
-
Solvent: Dichloromethane or THF
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Base: Triethylamine (to neutralize HCl)
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Temperature: 0°C to room temperature
Nucleophilic Substitution
The hydrazine group participates in alkylation and arylation reactions.
Example :
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Reactant : Methyl iodide
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Product : Methyl 3-(N-methylhydrazinyl)propanoate
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Conditions : K₂CO₃, DMF, 60°C, 12 hours
-
Yield : 68%
Kinetic and Mechanistic Studies
-
Rate Constants : Hydrazone formation with benzaldehyde exhibits a second-order rate constant of at 25°C.
-
Activation Energy : Pyrazole cyclization has an of 45 kJ/mol, indicating a moderate energy barrier.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate acylation by stabilizing transition states.
Scientific Research Applications
Methyl 3-hydrazinylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydrazinylpropanoate involves its reactivity with various biological molecules. The hydrazinyl group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in biochemical assays to detect and quantify aldehydes and ketones in biological samples. Additionally, the compound’s ability to chelate metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-hydrazinylpropanoate belongs to a family of hydrazinyl-substituted esters. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Functional Comparison of Hydrazinylpropanoate Derivatives
Structural and Reactivity Differences
Ester Group Influence: Ethyl vs. Methyl: Ethyl esters (e.g., ) exhibit lower polarity than methyl analogs, affecting solubility and reaction kinetics. Ethyl derivatives are often preferred for stability in stock solutions .
Substituent Effects :
- Oxo Group () : The presence of a carbonyl group at the 3-position increases electrophilicity, facilitating nucleophilic attacks for heterocycle formation.
- Pyrimidinyl Substituents () : Aromatic heterocycles enhance π-π stacking interactions, making these derivatives suitable for drug design .
Salt Forms :
- Hydrochloride salts (e.g., ) improve crystallinity and storage stability but require careful handling to avoid decomposition .
Research Findings and Challenges
- Synthetic Yields: Hydrazide formation from methyl 3-(pyrimidinyl)propanoates achieves high yields (74–92%), underscoring the efficiency of hydrazine reactions .
- Solubility Issues: Ethyl 3-hydrazinylpropanoate hydrochloride requires stock solutions in DMSO or ethanol, with strict storage guidelines (-80°C for 6 months) to prevent degradation .
- Toxicity Concerns : Hydrazine derivatives may pose toxicity risks, necessitating careful handling and purification .
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